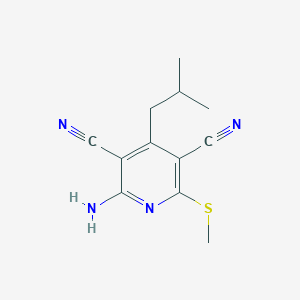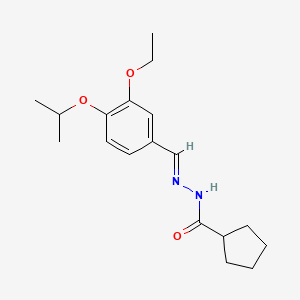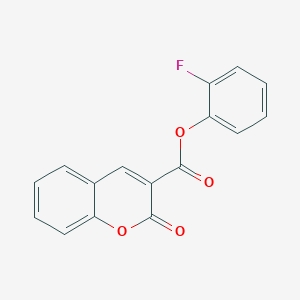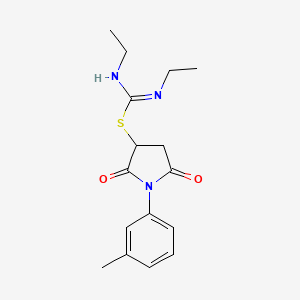![molecular formula C20H20F2N2O3 B5022191 methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the treatment of various types of cancer.
作用機序
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By blocking the activity of BTK, this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
実験室実験の利点と制限
One of the main advantages of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.
将来の方向性
There are several potential future directions for the development of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate. One possibility is the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Another potential direction is the development of more potent analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of various types of cancer.
合成法
The synthesis of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate involves several steps, starting with the reaction of 4-carboxybenzaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the amine, which is further reacted with 3-(3,4-difluorophenyl)propionyl chloride to form the final product.
科学的研究の応用
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In preclinical studies, this compound has also demonstrated synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
methyl 4-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-27-20(26)14-6-4-13(5-7-14)19(25)24-10-2-3-16(12-24)23-15-8-9-17(21)18(22)11-15/h4-9,11,16,23H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNJCRAUXZSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)
![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)


![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)

![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)
![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide](/img/structure/B5022190.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)

